molecular formula C11H16N2O B2931491 4-Amino-N-(sec-butyl)benzamide CAS No. 313524-32-2

4-Amino-N-(sec-butyl)benzamide

Cat. No. B2931491
CAS RN: 313524-32-2
M. Wt: 192.262
InChI Key: RTELBMMPQVGHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-N-(sec-butyl)benzamide” is a member of benzamides . It is a white or light yellow solid . It is stable at room temperature but may decompose at high temperatures . This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .


Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient . Another synthesis method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2O . Its average mass is 192.258 Da and its monoisotopic mass is 192.126266 Da .


Physical And Chemical Properties Analysis

“this compound” is a white or light yellow solid . It is stable at room temperature but may decompose at high temperatures . This compound is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .

Scientific Research Applications

Polyamides Synthesis

4-Amino-N-(sec-butyl)benzamide derivatives play a crucial role in the synthesis of polyamides with unique properties. Hsiao et al. (2000) demonstrated the synthesis of ortho-linked polyamides with inherent viscosities ranging from 0.52–2.60 dl g−1, showcasing their potential in creating noncrystalline, soluble, and thermally stable materials suitable for various applications, including flexible and tough films with high glass transition temperatures (most >200°C) and 10% weight loss temperatures exceeding 480°C under nitrogen or air conditions (Hsiao, Yang, & Chen, 2000).

Fragmentation Studies in Mass Spectrometry

Derivatives of this compound, such as those involving N-linked carbohydrates, have been analyzed using electrospray and collision-induced dissociation (CID) mass spectrometry. Harvey (2000) explored these derivatives to understand their fragmentation patterns, which are pivotal in the analysis of glycans, revealing that such derivatives can produce informative spectra for sequence and linkage analysis, contributing significantly to the field of mass spectrometry and glycomics (Harvey, 2000).

Block Copolymer Synthesis

Yokozawa et al. (2002) reported the synthesis of poly(p-benzamide) block copolymers with defined molecular weights and low polydispersity using a chain-growth polycondensation approach. This method involves the polymerization of phenyl 4-(4-octyloxybenzylamino)benzoate derivatives, demonstrating the versatility of this compound derivatives in creating well-defined polymeric materials for advanced applications, including the development of supramolecular assemblies (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Asymmetric Synthesis of Amines

Ellman et al. (2002) highlighted the use of N-tert-butanesulfinyl imines, closely related to this compound, as intermediates for the asymmetric synthesis of a wide range of amines. This methodology enables the efficient synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and amino alcohols, showcasing the significant role of such derivatives in the development of chiral compounds and ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).

Anticonvulsant Activity Studies

Clark and Davenport (1987) explored the anticonvulsant activities of compounds related to 4-Amino-N-(1-phenylethyl)benzamide, which is structurally similar to this compound. Their study on the relationship between structure and anticonvulsant activity provided insights into how modifications to the amino group and the aromatic ring could influence the potency and toxicity of such compounds, contributing to the development of new therapeutic agents (Clark & Davenport, 1987).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Benzamides, including “4-Amino-N-(sec-butyl)benzamide”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance . The direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions is a promising future direction .

properties

IUPAC Name

4-amino-N-butan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTELBMMPQVGHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.